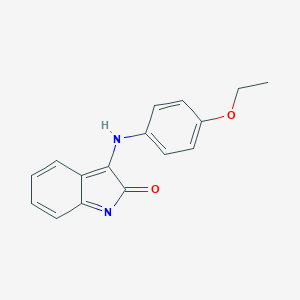
(E)-3-((4-Ethoxyphenyl)imino)indolin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one is an organic compound belonging to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one features an indolin-2-one core with an ethoxyphenyl group attached via an imino linkage, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one typically involves the condensation of 4-ethoxyaniline with isatin under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to yield the final product. Common reagents used in this synthesis include acetic acid or hydrochloric acid as catalysts.
Industrial Production Methods: While specific industrial production methods for (E)-3-((4-ethoxyphenyl)imino)indolin-2-one are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-((4-ethoxyphenyl)imino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-indolin-2-one derivatives.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or electrostatic interactions with active sites, while the indolin-2-one core provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-((4-ethoxyphenyl)imino)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
(E)-3-((4-methoxyphenyl)imino)indolin-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-((4-chlorophenyl)imino)indolin-2-one: Contains a chlorine atom, which can influence its reactivity and biological activity.
(E)-3-((4-nitrophenyl)imino)indolin-2-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of (E)-3-((4-ethoxyphenyl)imino)indolin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-10H,2H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLWOPLJPFUKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B389802.png)


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxo-N-(3,4,5-trichlorophenyl)acetamide](/img/structure/B389810.png)
![N-(4-chlorobenzyl)-3-[(2,4-dihydroxybenzoyl)hydrazono]butanamide](/img/structure/B389811.png)
![3-[2-(4-methylbenzylidene)hydrazino]-3-oxo-N-(2-phenylethyl)propanamide](/img/structure/B389813.png)
![N-(4-chlorobenzyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389815.png)
![N-(4-bromophenyl)-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389818.png)

![2-[(3-chlorobenzyl)sulfanyl]-N'-(4-isopropoxybenzylidene)acetohydrazide](/img/structure/B389820.png)
![N-(4-bromophenyl)-N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389821.png)
![N-(2,4-dichlorobenzyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B389822.png)
![N-(4-ethoxyphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389823.png)
![N-[2-(acetylamino)phenyl]-3-(propionylhydrazono)butanamide](/img/structure/B389824.png)
